molecular formula C20H18N6OS B2506749 N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891105-77-4

N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2506749
CAS No.: 891105-77-4
M. Wt: 390.47
InChI Key: VQXMPMNTFCLRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a triazolo-pyridazine derivative featuring a sulfanyl acetamide moiety. Its structure includes a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a sulfanyl group linked to an acetamide chain. The acetamide is further modified with a 4-methylbenzyl group, while the pyridazine ring at position 6 carries a pyridin-2-yl substituent.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-14-5-7-15(8-6-14)12-22-19(27)13-28-20-24-23-18-10-9-17(25-26(18)20)16-4-2-3-11-21-16/h2-11H,12-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXMPMNTFCLRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of a pyridazinyl intermediate through the reaction of pyridine-2-carboxylic acid with hydrazine hydrate under reflux conditions.

    Cyclization to Form Triazolopyridazine: The pyridazinyl intermediate is then subjected to cyclization with an appropriate reagent, such as triethyl orthoformate, to form the triazolopyridazine core.

    Introduction of the Sulfanylacetamide Group: The triazolopyridazine compound is further reacted with 2-chloroacetamide in the presence of a base, such as potassium carbonate, to introduce the sulfanylacetamide group.

    Final Coupling with 4-Methylbenzylamine: The final step involves coupling the intermediate with 4-methylbenzylamine under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanylacetamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate in solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amides, alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide exhibit promising anticancer properties. For instance, derivatives of triazolo-pyridazines have shown significant cytotoxic activity against various cancer cell lines with IC50 values ranging from 2.44 to 9.43 μM. These compounds act as intercalative inhibitors of topoisomerase II, which is crucial in DNA replication and repair processes .

Several studies have explored the pharmacological potential of compounds structurally related to this compound:

Case Study 1: Anticancer Activity

A recent study highlighted a series of triazolo-pyridazine derivatives that demonstrated significant anticancer activity through topoisomerase inhibition. The findings suggest that modifications to the triazole ring can enhance cytotoxicity against cancer cells .

Case Study 2: Antimicrobial Properties

Another study focused on the synthesis of novel benzamide derivatives for their antitubercular activity. The results indicated that certain compounds showed promising results against Mycobacterium tuberculosis, suggesting a pathway for developing new antitubercular agents .

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several triazolo-pyridazine, imidazo-pyridazine, and related derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and reported activities.

Table 1: Structural and Functional Comparison

Compound Name / Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound - 4-Methylbenzyl (N-substituent)
- Pyridin-2-yl (position 6)
- Sulfanyl acetamide (position 3)
Not explicitly provided
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide - 4-Chlorophenyl (position 3)
- 4-Acetamidophenyl (N-substituent)
C₂₁H₁₇ClN₆O₂S 452.917 Structural analog with potential enzyme inhibition due to Cl and acetamide groups
2-[[3-(4-Methoxyphenyl)-1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine - 4-Methoxyphenyl (position 3)
- Ethoxyamine (position 6)
C₁₄H₁₅N₅O₂ 285.30 Methoxy group enhances solubility; ethanamine may influence receptor binding
5-(Furan-2-yl)-1,2,4-triazol-4H-3-yl-sulfanyl-N-acetamide derivatives - Furan-2-yl (triazole substituent)
- Varied N-aryl groups
Anti-exudative activity in rodent models
Imidazo[1,2-b]pyridazine derivatives (e.g., compound 39) - Methylsulfinylphenyl (position 3)
- Methylsulfonylphenyl (N-substituent)
Antimalarial activity via PfPK7 kinase inhibition
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide - 4-Methylphenyl (imidazo substituent)
- Acetamide (position 3)
C₁₈H₁₇N₃O 291.35 Structural isomer with imidazo-pyridine core; likely differing solubility

Structural and Functional Insights

Core Heterocycle Variations: The target compound’s triazolo[4,3-b]pyridazine core distinguishes it from imidazo-pyridazines (e.g., ) and benzothieno-triazolo-pyrimidines (). The triazolo-pyridazine system may confer enhanced rigidity and binding specificity compared to fused imidazole systems. Substituents at position 6 (pyridin-2-yl in the target vs. methoxy in or chlorophenyl in ) critically modulate electronic properties and steric interactions. Pyridinyl groups enhance π-stacking, while halogens (e.g., Cl in ) may improve lipophilicity.

Sulfanyl Acetamide Modifications: The sulfanyl acetamide moiety is shared with compounds in . In , replacing the pyridazine core with a triazole-furan system reduces molecular weight (~285 vs. N-Substituents (e.g., 4-methylbenzyl in the target vs. 4-acetamidophenyl in ) influence solubility and metabolic stability. The 4-methyl group in the target may reduce polarity compared to acetamide in .

Biological Activity Trends: Triazolo-pyridazines with sulfonyl/sulfinyl groups (e.g., ) show antimalarial activity, suggesting the target compound could be optimized for similar targets.

Biological Activity

N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a pyridazinyl group and a triazolo ring, suggest a variety of possible interactions within biological systems. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound can be represented as follows:

C20H20N4S\text{C}_{20}\text{H}_{20}\text{N}_{4}\text{S}

This structure includes:

  • A 4-methylphenyl moiety.
  • A sulfanyl acetamide group.
  • A triazolo ring fused to a pyridazinyl structure.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of related structures have shown promising results against Mycobacterium tuberculosis, with some exhibiting IC50 values ranging from 1.35 to 2.18 μM .

Anti-inflammatory and Analgesic Properties

Compounds within this chemical class have been investigated for their anti-inflammatory effects. In vitro studies demonstrated inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in inflammatory pathways. The most effective compounds showed IC50 values as low as 0.52 μM for COX-II inhibition .

Cytotoxicity and Selectivity

Safety profiles are crucial for any therapeutic agent. Preliminary cytotoxicity assays on human embryonic kidney cells (HEK-293) indicated that certain derivatives of this compound were not toxic at effective concentrations . This suggests a favorable selectivity that could be beneficial in drug development.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing efficacy. The presence of specific functional groups, such as the pyridazine and triazole rings, appears to enhance binding affinity to biological targets. Molecular docking studies have provided insights into potential interactions within active sites of target proteins .

Case Studies

  • Antitubercular Activity : A series of substituted compounds based on the structure of this compound were synthesized and tested against Mycobacterium tuberculosis. Some showed significant activity with IC90 values indicating effective inhibition .
  • COX Inhibition : Another study focused on derivatives of similar structures that inhibited COX enzymes effectively. The best-performing compound in this series exhibited high selectivity for COX-II with minimal effects on COX-I .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.